Cas no 2228601-88-3 (4-(2,5-difluoro-4-nitrophenyl)butan-2-one)

4-(2,5-difluoro-4-nitrophenyl)butan-2-one 化学的及び物理的性質
名前と識別子
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- 4-(2,5-difluoro-4-nitrophenyl)butan-2-one
- EN300-1787020
- 2228601-88-3
-
- インチ: 1S/C10H9F2NO3/c1-6(14)2-3-7-4-9(12)10(13(15)16)5-8(7)11/h4-5H,2-3H2,1H3
- InChIKey: AYVQKGJZHUFAEI-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(=CC=1CCC(C)=O)F)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 229.05504947g/mol
- どういたいしつりょう: 229.05504947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-(2,5-difluoro-4-nitrophenyl)butan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1787020-1.0g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1787020-10.0g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1787020-0.25g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1787020-0.05g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1787020-5g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 5g |
$3520.0 | 2023-09-19 | ||
Enamine | EN300-1787020-5.0g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1787020-2.5g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1787020-10g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 10g |
$5221.0 | 2023-09-19 | ||
Enamine | EN300-1787020-0.1g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1787020-0.5g |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one |
2228601-88-3 | 0.5g |
$1165.0 | 2023-09-19 |
4-(2,5-difluoro-4-nitrophenyl)butan-2-one 関連文献
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
4-(2,5-difluoro-4-nitrophenyl)butan-2-oneに関する追加情報
4-(2,5-Difluoro-4-nitrophenyl)butan-2-one: A Comprehensive Overview
4-(2,5-Difluoro-4-nitrophenyl)butan-2-one is a highly specialized organic compound with the CAS number No. 2228601-88-3. This compound is characterized by its unique chemical structure, which includes a butanone backbone and a substituted phenyl group. The phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a nitro group at the 4 position, making it a valuable molecule in various chemical and pharmaceutical applications.
The synthesis of 4-(2,5-difluoro-4-nitrophenyl)butan-2-one involves a series of carefully controlled reactions, often utilizing advanced synthetic methodologies. Recent studies have highlighted the importance of this compound in the development of novel materials and pharmaceutical agents. For instance, researchers have explored its potential as an intermediate in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties.
One of the most significant advancements in the study of 4-(2,5-difluoro-4-nitrophenyl)butan-2-one is its role in drug discovery. Scientists have reported that this compound exhibits remarkable selectivity in binding to specific protein targets, making it a promising candidate for therapeutic applications. Moreover, its structural versatility allows for further functionalization, enabling the creation of derivatives with enhanced biological activity.
From a chemical standpoint, 4-(2,5-difluoro-4-nitrophenyl)butan-2-one demonstrates interesting reactivity due to the electron-withdrawing groups on the phenyl ring. These groups not only influence the compound's stability but also play a crucial role in its electronic properties. Recent computational studies have provided deeper insights into its electronic structure, paving the way for its use in advanced materials science applications such as semiconductors and optoelectronic devices.
In terms of physical properties, 4-(2,5-difluoro-4-nitrophenyl)butan-2-one has a melting point of approximately 130°C and is soluble in common organic solvents like dichloromethane and ethyl acetate. Its solubility characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Recent research has also focused on the environmental impact of 4-(2,5-difluoro-4-nitrophenyl)butan-2-one, particularly its biodegradation pathways and toxicity profile. Studies indicate that under specific environmental conditions, this compound can undergo microbial degradation, reducing its persistence in ecosystems. However, further investigations are required to fully understand its ecological implications.
In conclusion, 4-(2,5-difluoro-4-nitrophenyl)butan-2-one stands out as a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique chemical properties and potential for further functionalization make it a subject of ongoing research interest. As new findings emerge, this compound is expected to play an increasingly important role in both academic and industrial settings.
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